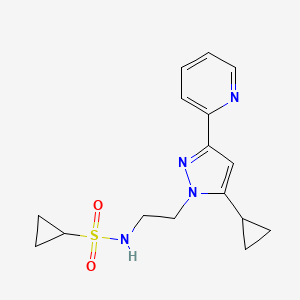

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopropyl and pyridin-2-yl groups, linked via an ethyl chain to a cyclopropanesulfonamide moiety. The cyclopropyl groups enhance metabolic stability, while the pyridinyl substituent may contribute to π-π stacking interactions in target binding.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,13-6-7-13)18-9-10-20-16(12-4-5-12)11-15(19-20)14-3-1-2-8-17-14/h1-3,8,11-13,18H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPMLHSAEKULFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituents : The pyridin-2-yl group in the target contrasts with the trifluoromethyl group in ’s compound, which increases electronegativity and may alter target selectivity.

- Linker and Sulfonamide : The ethyl linker in the target differs from the cyclopentyl () or acetamide () linkers, impacting conformational flexibility and binding pocket compatibility.

Similar Compounds :

- : Uses HATU/DIEA-mediated coupling, Lawesson’s reagent for thiolation, and mercury(II) trifluoroacetate for cyclization .

- : Relies on atropisomer synthesis with 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid, emphasizing stereochemical control .

- : Employs HBTU for amide bond formation between pyridazinone-pyrrolidine intermediates and cyclopropylamine .

Advantages of Target Synthesis :

Simpler pyrazole core likely reduces reliance on toxic reagents (e.g., mercury in ) and complex purification steps.

Pharmacological and Pharmacokinetic Implications

- Metabolic Stability : The cyclopropane sulfonamide and pyridinyl groups in the target may enhance metabolic resistance compared to ’s trifluoromethyl-pyrazole, which could undergo oxidative defluorination.

- Binding Affinity : The pyridinyl group’s planar structure may favor interactions with aromatic residues in enzyme active sites, contrasting with the bulkier indazole () or imidazo-pyrrolo-pyrazine () systems.

- Solubility: The target’s lower molecular weight (~319 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.